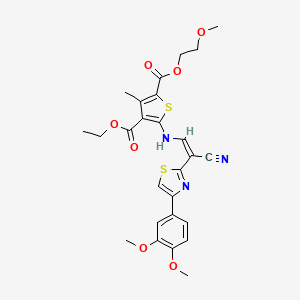![molecular formula C27H23N5O4 B2545213 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide CAS No. 1207016-06-5](/img/no-structure.png)
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide is a useful research compound. Its molecular formula is C27H23N5O4 and its molecular weight is 481.512. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
A significant application of derivatives similar to "2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide" is in the field of anticancer research. A study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested against 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives as anticancer agents Al-Sanea et al., 2020.
Radioligand Imaging
In radiopharmaceutical research, derivatives of the compound have been developed as selective radioligands for imaging. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, as selective ligands of the translocator protein (18 kDa). This research demonstrates the compound's applicability in positron emission tomography (PET) imaging for neurological and oncological diseases Dollé et al., 2008.
Synthesis Methodologies
The synthesis of compounds with a core structure similar to "2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide" has been a topic of interest. A study focused on the development and validation of HPLC determination of related substances in a novel anticonvulsant agent, showcasing advanced synthesis and analytical methodologies. This highlights the compound's significance in pharmaceutical development and the importance of analytical methods in ensuring purity and efficacy Severina et al., 2021.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile, which is synthesized from 4-ethoxybenzaldehyde, furan-2-carboxaldehyde, and 2-pyrazolylacetonitrile. The second intermediate is 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole, which is synthesized from furan-2-carboxaldehyde, 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid, and hydrazine hydrate. These two intermediates are then coupled using acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "furan-2-carboxaldehyde", "2-pyrazolylacetonitrile", "6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid", "hydrazine hydrate", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Synthesis of 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile", "React 4-ethoxybenzaldehyde with furan-2-carboxaldehyde in the presence of ammonium acetate and acetic acid to form 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-propenal.", "React 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-propenal with 2-pyrazolylacetonitrile in the presence of potassium carbonate and DMF to form 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile.", "Step 2: Synthesis of 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole", "React furan-2-carboxaldehyde with 6-oxo-4-phenyl-1H-pyrimidine-2-carboxylic acid in the presence of hydrazine hydrate to form 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)hydrazine.", "React 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)hydrazine with acetic anhydride in the presence of triethylamine to form 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole.", "Step 3: Coupling of Intermediates", "React 2-(4-ethoxyphenyl)-5-(furan-2-yl)-2-(pyrazol-3-yl)acetonitrile with 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole in the presence of acetic anhydride and triethylamine to form the final product, 2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide." ] } | |
CAS RN |
1207016-06-5 |
Product Name |
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Molecular Formula |
C27H23N5O4 |
Molecular Weight |
481.512 |
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C27H23N5O4/c1-2-35-20-12-10-18(11-13-20)15-25(33)29-24-16-22(23-9-6-14-36-23)31-32(24)27-28-21(17-26(34)30-27)19-7-4-3-5-8-19/h3-14,16-17H,2,15H2,1H3,(H,29,33)(H,28,30,34) |
InChI Key |
XWWRUMDVQRSJBF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




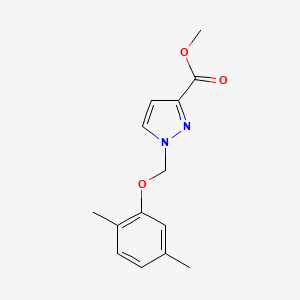
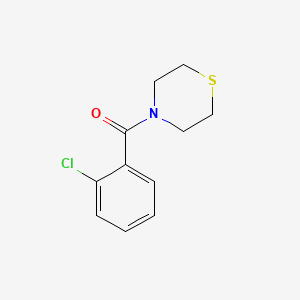
![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)
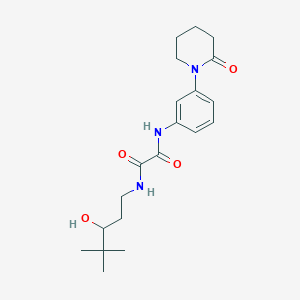
![2-((1-(3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2545139.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)
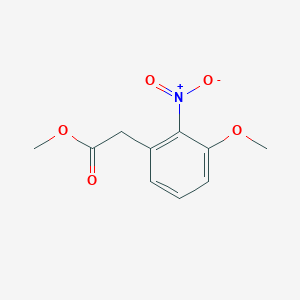
![2-(3-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2545148.png)
![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)
![Tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2545150.png)
